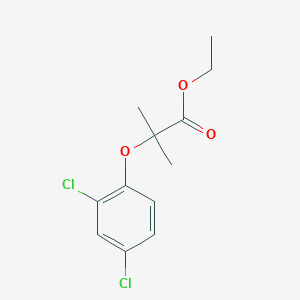

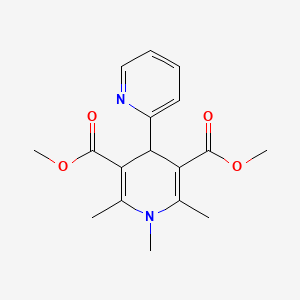

4-(3-amino-4-methoxyphenyl)-N-methyl-2-thiophenamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest falls within a category of organic molecules known for their intricate synthesis processes, unique molecular structures, and diverse chemical properties. These compounds often serve as key intermediates or end products in the development of chemosensors, materials for electronic applications, and other specialized chemical entities.

Synthesis Analysis

The synthesis of compounds closely related to the one involves multistep chemical reactions, often starting from simple precursors. For example, the synthesis of 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine, a compound with similar structural features, utilizes a selective chemosensor for Ag(+) ions, demonstrating the intricacies of synthesizing functionally diverse molecules from basic building blocks (Tharmaraj, Devi, & Pitchumani, 2012).

Molecular Structure Analysis

Studies on molecular structure often employ X-ray diffraction and spectroscopic methods. For instance, research on 2-thioxo- 3N-(2-methoxyphenyl)−5 [4′-methyl -3′N -(2′-methoxyphenyl) thiazol-2′(3′H)-ylidene] thiazolidin-4-one provides insights into the crystal structure and theoretical studies on molecular structure, offering a glimpse into the complexity of related compounds (Yahiaoui et al., 2019).

Chemical Reactions and Properties

The reactivity of similar compounds is explored through their behavior in various chemical reactions. For example, the study of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid's reactivity with nitrogen-containing nucleophiles showcases the formation of novel amino acid derivatives, highlighting the chemical versatility of these molecules (El-Sakka, Soliman, & Abdullah, 2014).

科学的研究の応用

Chemosensor Development

One notable application involves the use of related compounds in the development of chemosensors. For example, 4-Methoxy-N-((thiophen-2-yl)methyl)benzenamine has been identified as a highly selective chemosensor for Ag(+) ions. This specificity is attributed to its ability to undergo a significant fluorescence enhancement upon binding to Ag(+), facilitated by an increase in intramolecular charge transfer (ICT), supported by TD-DFT calculations (Tharmaraj, Devi, & Pitchumani, 2012).

Material Science and Solar Cells

In material science, especially in the development of solar cells, compounds with thiophene cores and arylamine side groups, such as 2,3,4,5-tetra[4,4'-bis(methoxyphenyl)aminophen-4"-yl]-thiophene, have shown high efficiency as hole-transporting materials (HTMs). These HTMs have achieved power conversion efficiencies of up to 15.4%, marking them as potential alternatives to more expensive materials like spiro-OMeTAD (Li et al., 2014).

Pharmaceutical Research

In pharmaceutical research, 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene and its derivatives have been explored for their pronounced anti-proliferative activity and tumor cell selectivity. These compounds preferentially inhibit the proliferation of specific tumor cell types, including leukemia/lymphoma and prostate PC-3, among others, showcasing significant potential as novel, tumor-selective therapeutic agents (Thomas et al., 2017).

Neuroscientific Research

Moreover, compounds structurally similar to "4-(3-amino-4-methoxyphenyl)-N-methyl-2-thiophenamine" have been implicated in neuroscientific research. For instance, studies on methoxyphenylethylamines have contributed to understanding the metabolism of biogenic amines and their roles in the central nervous system, offering insights into the mechanisms of neurotransmission and potential neurological disorders (Friedhoff & Goldstein, 1962).

将来の方向性

特性

IUPAC Name |

4-(3-amino-4-methoxyphenyl)-N-methylthiophen-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-14-12-6-9(7-16-12)8-3-4-11(15-2)10(13)5-8/h3-7,14H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMJPHMMOFWEPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CS1)C2=CC(=C(C=C2)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-amino-4-methoxyphenyl)-N-methylthiophen-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide](/img/structure/B5572176.png)

![3-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-(methylthio)pyridine](/img/structure/B5572204.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[2-(difluoromethoxy)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5572208.png)

![1-[2-oxo-2-(2-phenylazetidin-1-yl)ethyl]piperidin-2-one](/img/structure/B5572221.png)

![3-[(2,6-dichlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5572228.png)

![[1-[(1-cyclopropyl-1H-imidazol-2-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5572241.png)

![4-{[4-(4-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5572248.png)

![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5572265.png)

![(3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5572275.png)